Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate

Description

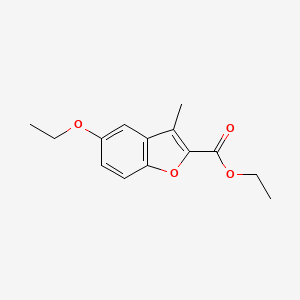

Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a fused bicyclic aromatic system. Its structure includes:

- Ethoxy group at position 5 (electron-donating ether substituent).

- Methyl group at position 3 (simple alkyl substituent).

- Ethyl carboxylate at position 2 (ester functionality, influencing polarity and reactivity).

This compound serves as a scaffold in medicinal and materials chemistry due to the benzofuran core’s versatility. Its substituents modulate electronic, steric, and solubility properties, making it a candidate for further functionalization .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-4-16-10-6-7-12-11(8-10)9(3)13(18-12)14(15)17-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAUKXREEYHCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving suitable precursors such as phenols and aldehydes.

Introduction of Substituents: The ethoxy and methyl groups are introduced through alkylation reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base like potassium carbonate.

Esterification: The carboxylate group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

Raw Material Preparation: Sourcing and purification of starting materials.

Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Purification: Purification of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate has been investigated for its pharmacological properties, particularly its potential as an anti-inflammatory and analgesic agent. Studies suggest that derivatives of benzofuran compounds can exhibit significant biological activities, including anti-cancer effects, which are essential for developing new therapeutic agents .

Case Study: Cytotoxic Effects

In a study examining various benzofuran derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, particularly against prostate and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | PC3 (Prostate) | 15 | Induces apoptosis |

| This compound | SW620 (Colon) | 20 | Induces apoptosis |

Cosmetic Applications

Skin Care Formulations

The compound has also been explored in cosmetic formulations due to its potential moisturizing and skin-soothing properties. Its incorporation into topical products aims to enhance skin hydration and provide anti-aging benefits. Research indicates that compounds similar to this compound can improve skin barrier function and reduce inflammation when applied topically .

Case Study: Emulsion Formulation

A recent study focused on developing a stable emulsion containing this compound. The formulation was evaluated for its physical stability, sensory properties, and clinical efficacy on human skin. Results demonstrated significant improvements in skin hydration and texture after regular application over a four-week period .

Agricultural Applications

Pesticidal Properties

Emerging research suggests that this compound may possess pesticidal properties. Preliminary studies indicate that it can act as an effective insect repellent against common agricultural pests, potentially reducing the need for synthetic pesticides .

Case Study: Insect Repellent Efficacy

In field trials conducted on crops treated with formulations containing this compound, a notable reduction in pest populations was observed compared to untreated controls. This suggests its viability as a natural alternative in integrated pest management strategies .

Mechanism of Action

The mechanism of action of Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.

Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key analogs and their structural distinctions are summarized below:

Electronic and Steric Effects

- Ethoxy vs. Acetyloxy (C5): The ethoxy group in the target compound is electron-donating, while acetyloxy (–11) is electron-withdrawing, affecting ring electrophilicity and reaction kinetics .

- Methyl vs. tert-butyl (C3): The methyl group in the target compound minimizes steric hindrance compared to the tert-butyl group in , which may hinder interactions in biological targets .

- Bromo (C5): The bromo analog () exhibits higher reactivity in Suzuki-Miyaura couplings due to the halogen’s leaving-group ability, unlike the ethoxy group’s stability .

Physicochemical Properties

| Property | Target Compound | Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate | Ethyl 5-bromo-1-benzofuran-2-carboxylate |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₄O₅ (estimated) | C₁₄H₁₄O₅ | C₁₀H₇BrO₃ |

| Molecular Weight (g/mol) | ~262.25 | 262.26 | 255.07 |

| logP (Predicted) | ~2.5 | ~2.8 (acetyloxy increases lipophilicity) | ~3.1 (bromo adds hydrophobicity) |

| Reactivity | Stable ether linkage | Acetyloxy susceptible to hydrolysis | Bromo amenable to cross-coupling |

Biological Activity

Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a benzofuran core, which is a fused bicyclic system consisting of a benzene ring and a furan ring. The presence of the ethoxy group at the fifth position and the methyl group at the third position contributes to its distinct chemical reactivity and biological properties.

Molecular Formula

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it has the potential to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16.1 μM |

| Escherichia coli | 16.4 μM |

| Bacillus cereus | 12.4 μM |

| Klebsiella pneumoniae | 16.5 μM |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has shown cytotoxic effects against several cancer cell lines, including lung (A549) and renal (TK-10) cancer cells.

Case Study: Cytotoxicity Assessment

In one study, compounds derived from this compound demonstrated over 50% growth inhibition in A549 cells. The assessment utilized the sulforhodamine B (SRB) assay, revealing that these compounds significantly increased late apoptosis rates and arrested the cell cycle at different phases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Comparative Analysis with Similar Compounds

Comparing this compound with related benzofuran derivatives can provide insights into structure-activity relationships.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | C12H14O4 | Contains a methoxy group instead of ethoxy |

| Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl... | C13H14BrN1O4 | Additional functional groups significantly alter properties |

| Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl... | C14H18O4 | Unique substitution pattern affecting reactivity |

This comparative analysis illustrates how variations in functional groups can influence both chemical reactivity and biological activity, providing pathways for further research and development of novel therapeutic agents.

Q & A

Q. How are scale-up challenges addressed during gram-scale synthesis?

- Optimize exothermic reactions (e.g., Friedel-Crafts) using flow chemistry for heat dissipation. Replace hazardous solvents (e.g., DCM) with ethanol/water mixtures. Validate batch consistency via DSC for polymorph stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.